(6-Oxocyclohex-3-en-1-yl)acetic acid
Description
(6-Oxocyclohex-3-en-1-yl)acetic acid is a bicyclic carboxylic acid characterized by a cyclohexene ring substituted with an oxo group at position 6 and an acetic acid moiety at position 1. Its molecular formula is C₈H₁₀O₃, with a molecular weight of 154.16 g/mol. The compound features a conjugated enone system (α,β-unsaturated ketone), which imparts reactivity in cycloaddition and nucleophilic addition reactions . This structure is relevant in organic synthesis, particularly as a precursor for pharmaceuticals or agrochemicals.
Properties
CAS No. |
503177-31-9 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
2-(6-oxocyclohex-3-en-1-yl)acetic acid |
InChI |
InChI=1S/C8H10O3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-2,6H,3-5H2,(H,10,11) |
InChI Key |
YGRIPJFZZNDALK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(=O)C1CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxocyclohex-3-en-1-yl)acetic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of cyclohexanone with acetic anhydride in the presence of a catalyst can yield the desired product. Another method involves the use of dimethyl amino pyridine (DMAP) as a catalyst to facilitate the rearrangement of enol esters to the final triketone molecule .
Industrial Production Methods
Industrial production of (6-Oxocyclohex-3-en-1-yl)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Oxocyclohex-3-en-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (6-Oxocyclohex-3-en-1-yl)acetic acid can yield cyclohexane-1,3-dione derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
(6-Oxocyclohex-3-en-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of (6-Oxocyclohex-3-en-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a nitric oxide donor, releasing nitric oxide in the presence of glutathione (GSH) and glutathione S-transferase (GSTπ). This activity can lead to antiproliferative and anti-metastatic effects, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | pKa | Reactivity Highlights |
|---|---|---|---|---|---|
| (6-Oxocyclohex-3-en-1-yl)acetic acid | C₈H₁₀O₃ | 154.16 | Moderate | ~3.5–4.0 | Conjugate addition, Diels-Alder |
| 6-Benzoylcyclohex-3-ene-1-carboxylic acid | C₁₄H₁₄O₃ | 230.26 | Low | ~4.2 | Electrophilic substitution |
| Acetic acid | C₂H₄O₂ | 60.05 | High | ~2.5 | Acid-base reactions, esterification |
Biological Activity
(6-Oxocyclohex-3-en-1-yl)acetic acid, also known by its CAS number 503177-31-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
IUPAC Name: (6-Oxocyclohex-3-en-1-yl)acetic acid
The biological activity of (6-Oxocyclohex-3-en-1-yl)acetic acid is primarily attributed to its structural features, which allow it to interact with various biological targets:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Antimicrobial Properties: Preliminary studies suggest that it exhibits antibacterial activity against various pathogens, possibly through disruption of bacterial cell membranes or interference with metabolic processes.
- Anticancer Activity: Research indicates that derivatives of compounds with similar structures can disrupt microtubule dynamics, leading to antiproliferative effects in cancer cells.
Antimicrobial Activity
A study investigating the antibacterial effects of acetic acid derivatives showed that compounds with similar structures to (6-Oxocyclohex-3-en-1-yl)acetic acid exhibited significant antibacterial properties against common pathogens. The minimum inhibitory concentration (MIC) values were reported as follows:
| Pathogen | MIC (mg/L) |
|---|---|
| Staphylococcus aureus | 256 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 64 |
These results indicate that (6-Oxocyclohex-3-en-1-yl)acetic acid could be a candidate for further development as an antibacterial agent.
Anticancer Potential
Research into compounds similar to (6-Oxocyclohex-3-en-1-yl)acetic acid has revealed their potential as anticancer agents. For instance, derivatives have shown effective inhibition of cancer cell lines such as HepG2 and A549, with IC50 values indicating significant antiproliferative activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 13.4 |
| Compound B | A549 | 15.8 |
These findings suggest that (6-Oxocyclohex-3-en-1-yl)acetic acid may also possess similar anticancer properties.
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, the effectiveness of (6-Oxocyclohex-3-en-1-yl)acetic acid was tested against biofilm-forming bacteria associated with burn wounds. The study demonstrated that the compound significantly inhibited biofilm formation at concentrations as low as 0.31%, indicating its potential application in treating infections in burn patients.
Case Study 2: Anticancer Activity Assessment
Another study focused on the anticancer properties of compounds related to (6-Oxocyclohex-3-en-1-yl)acetic acid. The results showed that these compounds effectively induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for their anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
